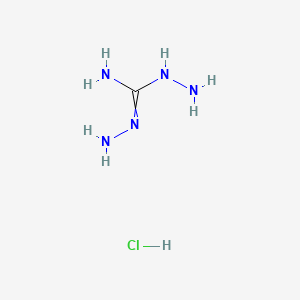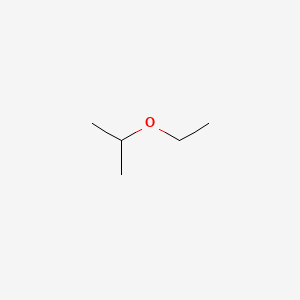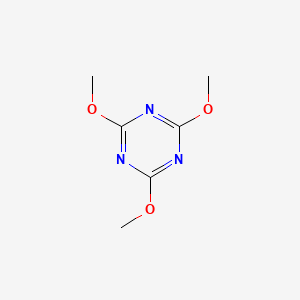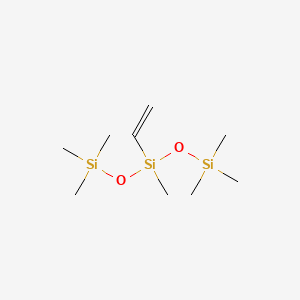
Methylbis(trimethylsilyloxy)vinylsilane
Descripción general
Descripción
Synthesis Analysis
Methylbis(trimethylsilyloxy)vinylsilane serves as a starting material for the synthesis of silylated enynes, which are valuable intermediates in organic synthesis. It also finds application in the modification of various materials to enhance their properties. A thorough investigation of the hydrosilylation reaction mediated by benzophenone has been conducted, using different substituted hydrosilanes with methyl bis-(trimethylsilyloxy)-vinylsilane as the olefin .Molecular Structure Analysis
The molecular formula of Methylbis(trimethylsilyloxy)vinylsilane is C9H24O2Si3 . Its unique chemical structure makes it a valuable precursor for various organic syntheses. The silicon atoms bonded to the vinyl group can be readily replaced with other functional groups, allowing researchers to create complex organic molecules.Physical And Chemical Properties Analysis
Methylbis(trimethylsilyloxy)vinylsilane has a molecular weight of 248.54 . It has a density of 0.9±0.1 g/cm3 , and a boiling point of 196.3±23.0 °C at 760 mmHg . The compound is in liquid form , with a refractive index of n20/D 1.397 (lit.) .Aplicaciones Científicas De Investigación
Versatile Annulations in Organic Synthesis
Methylbis(trimethylsilyloxy)vinylsilane and related compounds are valuable in organic synthesis. Huval and Singleton (1994) demonstrated the use of [(trimethylsilyl)methylene]cyclopropanedicarboxylates in free-radical mediated methylenecyclopentane annulations, providing a method to synthesize diverse cyclopentanes with potential applications in pharmaceuticals and materials science (Huval & Singleton, 1994).
Pyrolytic Conversion to Si-C Ceramics
A significant application of vinylsilane polymers is in the creation of Si-C ceramics. Hurwitz et al. (1995) explored the pyrolytic conversion of poly(methylsilane) and poly(vinylsilane) to ceramics. These ceramics, particularly from poly(vinylsilane), demonstrate excellent resistance to oxidation and potential for use in high-temperature environments (Hurwitz et al., 1995).
UV-Curable Hyperbranched Poly(siloxysilane)s
The development of ultraviolet-curable hyperbranched polymers incorporating vinyl and allyl groups offers potential in coatings and adhesives. Si et al. (2005) synthesized two UV-curable hyperbranched poly(siloxysilane)s, highlighting their thermal stability and potential in various industrial applications (Si et al., 2005).
Synthesis of Vinylsilanes from Non-Enolizable Ketones
Vinylsilanes, key intermediates in organic synthesis, can be efficiently produced from non-enolizable ketones. Kwan and Battiste (2002) presented a one-pot, organoaluminum mediated method for synthesizing vinylsilanes, demonstrating their utility in various synthetic applications (Kwan & Battiste, 2002).
Luminescence and Explosives Sensing
In the field of materials science, vinylsilane-containing polymers exhibit notable luminescence properties. Sanchez et al. (2007) synthesized polymers and copolymers with tetraphenylsilole- or silafluorene-vinylene units, showing potential in explosives sensing due to their fluorescence quenching efficiencies (Sanchez et al., 2007).
Heterobifunctional Poly(ethylene oxide) Oligomers
In the realm of biomaterials, vinylsilane compounds are used to create functional oligomers. Vadala et al. (2008) synthesized heterobifunctional poly(ethylene oxide) oligomers with vinylsilanes, demonstrating their potential in forming complexes with nanoparticles for biomedical applications [(Vadala et al., 2008)](https://consensus.app/papers/heterobifunctional-polyethylene-oxide-oligomers-vadala/e7548e547e57512d9ee99dc91a8821f5/?utm_source=chatgpt).
Stereoselective Synthesis from Aromatic Aldehydes
Vinylsilanes are useful for stereoselective synthesis from aromatic aldehydes. Kwan et al. (2001) developed a method to convert aromatic aldehydes to vinylsilanes, highlighting their broad applicability in organic synthesis (Kwan et al., 2001).
Organometallic Chemistry and Spectroscopy
Vinylsilane compounds also have applications in organometallic chemistry. Biernat and Szymańska-Buzar (2005) synthesized vinylsilane carbonyl complexes of tungsten, offering insights into the interactions between vinylsilane and metal atoms, important for catalysis and material science research (Biernat & Szymańska-Buzar, 2005).
Catalysis with Ruthenium Complexes
Marciniec et al. (1998) demonstrated the catalytic potential of vinylsiloxanes with ruthenium complexes, showcasing their utility in organic synthesis, particularly in cross-linking and coupling reactions (Marciniec et al., 1998).
Enantioselective Synthesis of Muscarinic Antagonists
In pharmaceutical chemistry, Tacke and Heinrich (2002) utilized an enantioselective enzymatic transformation for the synthesis of silicon-based muscarinic antagonists. This approach highlights the role of vinylsilane derivatives in creating enantiomerically pure compounds for medicinal applications (Tacke & Heinrich, 2002).
Safety And Hazards
Methylbis(trimethylsilyloxy)vinylsilane is classified as a flammable liquid and vapor, and it may cause skin irritation, serious eye irritation, and respiratory irritation . It has a flash point of 63.6±23.0 °C . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Propiedades
IUPAC Name |
ethenyl-methyl-bis(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24O2Si3/c1-9-14(8,10-12(2,3)4)11-13(5,6)7/h9H,1H2,2-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNTUAHMWISEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C=C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42557-14-2 | |
| Record name | Poly[oxy(ethenylmethylsilylene)], α-(trimethylsilyl)-ω-[(trimethylsilyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42557-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30968326 | |
| Record name | 3-Ethenyl-1,1,1,3,5,5,5-heptamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane | |
CAS RN |
5356-85-4 | |
| Record name | Vinylmethylbis(trimethylsiloxy)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5356-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trisiloxane, 3-ethenyl-1,1,1,3,5,5,5-heptamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005356854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethenyl-1,1,1,3,5,5,5-heptamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylbis(trimethylsilyloxy)vinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





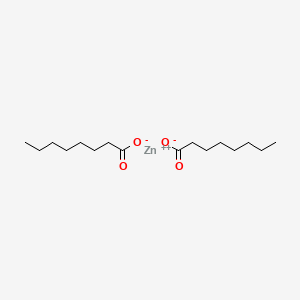
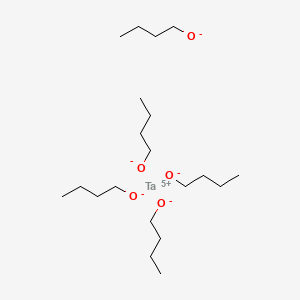
![trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate](/img/structure/B1584027.png)
